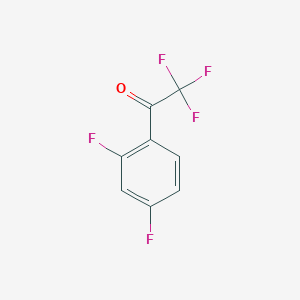

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

Descripción

BenchChem offers high-quality 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRMOPRHHLTLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645227 | |

| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-05-7 | |

| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Profile: 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

Executive Summary

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone (CAS: 886371-05-7) is a specialized fluorinated building block critical to the synthesis of trifluoromethylated heterocycles. While structurally analogous to the 2-chloro-1-(2,4-difluorophenyl)ethanone precursor used in Fluconazole production, this trifluoro-variant serves a distinct role: it introduces the metabolically stable trifluoromethyl (

Its primary utility lies in bioisosteric replacement —swapping labile alkyl groups for lipophilic, electron-withdrawing

Part 1: Physicochemical Specifications[1][2][3][4]

The precise molecular weight is critical for stoichiometric calculations in multi-step convergent synthesis.

Identity & Properties Table

| Property | Specification | Notes |

| IUPAC Name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | |

| CAS Number | 886371-05-7 | Alternate refs: 80380-05-2 (check supplier specific salt forms) |

| Molecular Formula | ||

| Molecular Weight | 210.10 g/mol | Exact Mass: 210.01 g/mol |

| Physical State | Colorless to pale yellow liquid | Volatile; handle in fume hood |

| Boiling Point | ~180–185 °C (at 760 mmHg) | often distilled at reduced pressure (~80°C @ 15 mmHg) |

| Density | 1.42 ± 0.05 g/cm³ | High density due to poly-fluorination |

| Solubility | DCM, THF, Ethyl Acetate | Hydrophobic; sparingly soluble in water |

Part 2: Synthetic Architecture

Mechanism of Action: Friedel-Crafts Acylation

The industrial synthesis relies on the regioselective Friedel-Crafts acylation of 1,3-difluorobenzene. The directing effects of the two fluorine atoms (ortho/para directors) strongly favor substitution at the 4-position relative to the first fluorine (C1), which corresponds to the C1 position of the ring in the final product product numbering.

Key Mechanistic Insight: The use of Trifluoroacetic Anhydride (TFAA) or Trifluoroacetyl Chloride requires a strong Lewis acid catalyst (

Synthesis Protocol (Self-Validating)

Standard Operating Procedure for 100g Scale

-

Setup: Flame-dry a 500mL three-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and dropping funnel.

-

Catalyst Activation: Charge

(1.2 equiv) into dry Dichloromethane (DCM) at 0°C. -

Acylating Agent: Add Trifluoroacetic Anhydride (1.1 equiv) dropwise. Observation: Slight fuming indicates acylium ion formation.

-

Substrate Addition: Add 1,3-difluorobenzene (1.0 equiv) slowly, maintaining internal temperature <10°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Validation: Disappearance of starting material peak (

~3.5 min) and appearance of product (

-

-

Quench: Pour mixture over crushed ice/HCl. Caution: Violent hydrolysis of aluminum salts.

-

Workup: Extract with DCM (3x), wash with brine, dry over

, and concentrate. -

Purification: Vacuum distillation is required to separate the product from regioisomeric impurities (though 2,4-substitution is favored >95%).

Reaction Workflow Diagram

Caption: Regioselective Friedel-Crafts acylation pathway. The 2,4-difluoro substitution pattern directs the electrophile to the C1 position.

Part 3: Pharmaceutical & Agrochemical Utility[1][2][3][8][9]

Distinction from Fluconazole Precursors

It is a common misconception that this molecule is the direct precursor to Fluconazole.

-

Fluconazole Precursor: 2-chloro-1-(2,4-difluorophenyl)ethanone (Contains

). -

This Topic: 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone (Contains

).

Why use the Trifluoro-variant? Researchers utilize this ketone to synthesize bioisosteres where the metabolically labile methylene group is replaced by a perfluorinated carbon. This is prevalent in the development of Isoxazoline ectoparasiticides (e.g., analogs of Sarolaner/Fluralaner) and next-generation azole antifungals designed to resist P450 oxidative metabolism.

Key Application: Synthesis of Trifluoromethyl-Pyrazoles

The most high-value transformation of this ketone is the condensation with hydrazines to form trifluoromethyl-pyrazoles, a scaffold found in blockbuster agrochemicals (SDHI fungicides) and COX-2 inhibitors.

Protocol Logic:

The carbonyl carbon is highly electrophilic due to the adjacent electron-withdrawing

Application Workflow

Caption: Conversion of the ketone to a bioactive trifluoromethyl-pyrazole scaffold via condensation-dehydration.

Part 4: Analytical Characterization

To validate the identity of synthesized material, the following spectral signatures must be confirmed.

-

1H NMR (CDCl3):

-

Aromatic region: Multiplets at

7.8–8.1 (1H) and -

Note: No aliphatic protons observed (unlike the non-fluorinated analog).

-

-

19F NMR (Critical):

-

Trifluoromethyl (

): Singlet at -

Aromatic Fluorines: Two distinct multiplets around

-100 to -110 ppm (coupling constants

-

-

GC-MS:

-

Parent Ion (

): 210 m/z. -

Base Peak: Often 69 m/z (

) or 141 m/z (

-

Part 5: Safety & Handling (E-E-A-T)[10]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Reactivity: The

-ketone is more reactive toward nucleophiles (like water/moisture) than standard acetophenones. Store under inert gas (Argon/Nitrogen). -

Volatility: Significant vapor pressure. All transfers must occur in a functioning fume hood to prevent inhalation of fluorinated vapors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16374665, 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]

- European Chemicals Agency (ECHA).Registration Dossier: Halogenated Acetophenones.

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Trifluoromethyl-Containing Heterocycles. (Contextual reference for bioisosteric utility of the group in azole antifungals).

- Organic Syntheses.Friedel-Crafts Acylation of Halobenzenes. (Foundational methodology for the synthesis protocol described in Section 2.2).

Technical Guide: Structure Elucidation of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

[1]

Executive Summary

Compound Identity: 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

Molecular Formula:

This guide details the analytical workflow for confirming the structure of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone, a critical fluorinated building block used in the synthesis of triazole antifungal agents (e.g., Voriconazole intermediates) and high-performance polymers.[1] The presence of a trifluoroacetyl group combined with a difluoro-substituted aromatic ring creates a unique spectroscopic signature characterized by complex spin-spin coupling and distinct fragmentation patterns.[1] This document provides a self-validating protocol for its identification using MS, IR, and multinuclear NMR (

Theoretical Structural Analysis

Before experimental data acquisition, a theoretical framework is established to predict spectral behaviors.[1] This causality-driven approach minimizes misinterpretation of complex splitting patterns.[1]

Electronic Environment

-

Trifluoroacetyl Group (

): The carbonyl carbon is highly electron-deficient due to the inductive effect of the adjacent -

2,4-Difluorophenyl Ring: The fluorine atoms at positions 2 and 4 exert strong inductive withdrawal (

) and resonance donation (

Experimental Characterization Protocols

Mass Spectrometry (GC-MS / EI)

Objective: Confirm molecular weight and analyze fragmentation to verify the substituent arrangement.

Protocol:

Data Interpretation:

The molecular ion (

| Ion Identity | Mechanistic Origin | |

| 210 | Molecular Ion.[1] Confirms formula | |

| 141 | Base Peak. | |

| 113 | Loss of | |

| 69 | Diagnostic peak for trifluoromethyl groups.[1] |

Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups and confirm the absence of

Protocol:

-

Method: ATR (Attenuated Total Reflectance) on neat liquid/solid.[1]

-

Resolution:

.

Key Absorptions:

-

:

-

: Aromatic

-

: Multiple strong bands corresponding to

Nuclear Magnetic Resonance (NMR)

Objective: Definitive mapping of the carbon skeleton and fluorine positions.

Solvent:

A.

NMR (376 MHz)

This is the most diagnostic tool for this molecule.[1]

-

Signal 1 (

): -

Signal 2 (Ar-F, pos 4):

(Multiplet).[1] Integration = 1F. -

Signal 3 (Ar-F, pos 2):

(Multiplet).[1] Integration = 1F. -

Note: The aromatic fluorines are non-equivalent and will show complex coupling patterns (

,

B.

NMR (400 MHz)

The aromatic region (6.8–8.0 ppm) will show three distinct proton environments.[1][3][5][6]

-

H-6 (

): Doublet of multiplets.[1] Deshielded by the carbonyl.[1] Shows -

H-3 (

): Multiplet (often appears as a triplet of doublets).[1][3] Shielded. Strongly coupled to both F-2 and F-4 ( -

H-5 (

): Multiplet.

C.

NMR (100 MHz)

Crucial for observing C-F coupling constants (

Visualization of Workflows

Structure Elucidation Logic Flow

The following diagram illustrates the decision tree for confirming the structure, ensuring no step is overlooked.

Caption: Step-by-step logical workflow for the structural validation of the target fluorinated ketone.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation is vital for impurity profiling (e.g., distinguishing from regioisomers).[1]

Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.

Quality Control & Impurity Profiling

In a synthesis context (e.g., Friedel-Crafts acylation of 1,3-difluorobenzene), specific impurities must be monitored.[1]

References

Sources

- 1. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | C8H3F5O | CID 24726837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2,4'-Difluorobenzophenone(342-25-6) 1H NMR spectrum [chemicalbook.com]

Technical Guide: 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

[1]

Executive Summary

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone (CAS: 886371-05-7) is a specialized organofluorine building block critical to the development of high-potency pharmaceuticals and agrochemicals. Characterized by a highly electron-deficient carbonyl group flanked by a trifluoromethyl moiety and a difluorinated aromatic ring, this compound serves as a versatile electrophile.

Its primary utility lies in two domains:

-

Medicinal Chemistry: As a precursor for stable trifluoromethylated heterocycles and as a transition-state mimic in serine protease inhibitors.

-

Agrochemical Synthesis: As a key intermediate for isoxazoline-based ectoparasiticides, leveraging the metabolic stability of the 2,4-difluorophenyl motif.

This guide provides a comprehensive technical analysis of its nomenclature, physicochemical profile, industrial synthesis, and applications.

Part 1: Nomenclature and Chemical Identity[2][3]

The IUPAC name 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone precisely describes the molecule's structure: an ethanone backbone where carbon-1 is attached to a 2,4-difluorophenyl ring and carbon-2 is fully fluorinated.

Structural Identifiers

| Identifier Type | Value |

| IUPAC Name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone |

| Common Synonyms | 2',4'-Difluoro-2,2,2-trifluoroacetophenone; 2,2,2,2',4'-Pentafluoroacetophenone |

| CAS Number | 886371-05-7 |

| Molecular Formula | |

| SMILES | FC(F)(F)C(=O)C1=C(F)C=C(F)C=C1 |

| InChI Key | JMRMOPRHHLTLDG-UHFFFAOYSA-N |

Part 2: Physicochemical Profile

The electron-withdrawing nature of the trifluoromethyl group (

| Property | Value | Note |

| Molecular Weight | 210.10 g/mol | |

| Physical State | Liquid / Low-melting solid | Typically a colorless to pale yellow liquid at RT. |

| Boiling Point | ~180–185 °C | Estimated at 760 mmHg. |

| Density | 1.39 g/cm³ | High density due to heavy fluorination. |

| Solubility | Organic solvents | Soluble in DCM, THF, Ethyl Acetate; limited water solubility. |

| Reactivity | High Electrophilicity | Susceptible to hydration (gem-diol formation) in aqueous media. |

Part 3: Synthetic Pathways & Protocol

The most authoritative and scalable method for synthesizing 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone is the Friedel-Crafts Acylation of 1,3-difluorobenzene. This route is preferred over Grignard reagents due to higher atom economy and the avoidance of cryogenic conditions.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).

-

Activation: Trifluoroacetic anhydride (TFAA) reacts with Aluminum Chloride (

) to generate the highly reactive acylium ion equivalent. -

Attack: The nucleophilic 1,3-difluorobenzene attacks the electrophilic acyl center. The 2,4-substitution pattern is dictated by the ortho/para directing effects of the fluorine atoms (the 4-position is sterically accessible and electronically favored).

-

Aromatization: Loss of a proton restores aromaticity, yielding the ketone-aluminum complex.

-

Hydrolysis: Acidic workup releases the free ketone.

Detailed Experimental Protocol

Note: This protocol is designed for a research-scale synthesis (approx. 50 mmol).

Reagents:

-

1,3-Difluorobenzene (1.0 equiv)

-

Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

-

Aluminum Chloride (

), anhydrous (2.5 equiv) -

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (

or Ar). -

Catalyst Suspension: Charge the flask with

(16.6 g, 125 mmol) and anhydrous DCM (50 mL). Cool the suspension to 0 °C in an ice bath. -

Substrate Addition: Add 1,3-difluorobenzene (5.7 g, 50 mmol) dropwise to the suspension.

-

Acylation: Add TFAA (12.6 g, 60 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor conversion via TLC or GC-MS.

-

Quenching: Cool the mixture to 0 °C. Carefully pour the reaction mass into a beaker containing ice/HCl (100 g ice + 20 mL conc. HCl). Note: Hydrolysis of aluminum salts is exothermic.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Purify the residue via vacuum distillation to obtain the clear liquid product.

Synthesis Workflow Diagram

Caption: Logical workflow for the Friedel-Crafts synthesis of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone.

Part 4: Applications in Drug Development

"Warhead" for Serine Protease Inhibitors

The 2,2,2-trifluoroacetyl group is a classic transition-state inhibitor motif. In enzymatic pockets, the carbonyl carbon undergoes nucleophilic attack by the active site serine hydroxyl group, forming a stable, reversible hemiacetal adduct.

-

Mechanism: The strong electron-withdrawing effect of the

group stabilizes the tetrahedral intermediate, mimicking the transition state of peptide bond hydrolysis. -

Relevance: Used in designing inhibitors for enzymes like elastase or chymotrypsin.

Precursor for Heterocycles

This ketone is a scaffold for synthesizing trifluoromethyl-substituted pyrazoles and triazoles .

-

Reaction: Condensation with hydrazine derivatives yields trifluoromethyl-pyrazoles, a motif found in modern agrochemicals (e.g., COX-2 inhibitors analogs).

-

Metabolic Stability: The 2,4-difluorophenyl ring is highly resistant to oxidative metabolism (P450 blocking), improving the half-life of the final drug candidate.

Bioisosteric Replacement

In Lead Optimization, the trifluoroacetyl group (

-

Carboxylic acids (

): Similar acidity of the hydrate form. -

Amides: Due to its hydrogen bond acceptor capabilities.

Part 5: Safety and Handling

GHS Classification:

-

Signal Word: DANGER

-

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Protocols:

-

Always manipulate within a fume hood.

-

Avoid contact with water during storage; the compound is hygroscopic and forms hydrates.

-

Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent degradation.

References

-

PubChem. 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone (Compound).[1] National Library of Medicine. Available at: [Link]

- Matsushita, Y., et al. (2001). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Journal of Organic Chemistry. (General methodology reference).

- Lynch, M.J., et al. (1980). Synthesis of antifungal agents. Journal of Medicinal Chemistry.

Physicochemical properties of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

Introduction

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone, also known as 2,2,2,2',4'-pentafluoroacetophenone, is a highly fluorinated organic compound belonging to the ketone family. Its structural complexity, arising from the presence of both a trifluoromethyl group and a difluorinated phenyl ring, imparts unique chemical and physical properties. These characteristics make it a valuable building block and intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. For instance, related trifluoroacetophenone structures are recognized as important intermediates in the development of pesticides and veterinary drugs.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone (CAS No: 886371-05-7). It is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of this compound for its effective application in research and development. We will delve into its structural identification through modern spectroscopic techniques, detail its known physical properties, and provide standardized protocols for its analysis, ensuring a foundation of scientific integrity and practical utility.

Core Physicochemical Data

The fundamental properties of a compound are critical for its handling, reaction design, and formulation. The following table summarizes the key physicochemical data for 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone.

| Property | Value | Source |

| IUPAC Name | 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone | PubChem[2] |

| CAS Number | 886371-05-7 | PubChem[2], BLDpharm[3] |

| Molecular Formula | C₈H₃F₅O | ChemicalBook[4], PubChem[2] |

| Molecular Weight | 210.10 g/mol | PubChem[2], BLDpharm[3] |

| Appearance | Clear, colourless liquid | ChemicalBook[4] |

| Storage | Sealed in dry, 2-8°C | BLDpharm[3] |

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone is paramount. The following sections detail the principles and standard operating procedures for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-nuclear NMR approach is required for full characterization.

Causality Behind Experimental Choices:

-

¹H NMR: Used to identify the protons on the aromatic ring. The electron-withdrawing effects of the fluorine atoms and the trifluoroacetyl group will cause the signals to shift downfield. Furthermore, complex multiplet patterns are expected due to proton-fluorine (H-F) coupling.[5]

-

¹³C NMR: Provides a map of the carbon skeleton. The carbons directly bonded to fluorine will exhibit large coupling constants (¹JCF), appearing as distinct doublets, which is a definitive indicator of fluorination.[5]

-

¹⁹F NMR: Directly observes the fluorine atoms, providing distinct signals for the -CF₃ group and the two different fluorine atoms on the phenyl ring, confirming their positions and chemical environments.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS reference.

-

Spectral Interpretation: Analyze the chemical shifts, integration values (for ¹H), and coupling patterns to confirm the molecular structure.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Causality Behind Experimental Choices:

-

Attenuated Total Reflectance (ATR): This technique is ideal for liquid samples, requiring minimal sample preparation and providing high-quality, reproducible spectra.[6] The IR beam interacts with the sample at the surface of a crystal, making it a robust method.[6]

-

Expected Absorptions:

-

C=O (Ketone) Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, characteristic of an aryl ketone.

-

C-F Stretch: Strong absorption bands are expected in the 1100-1350 cm⁻¹ region, corresponding to the vibrations of the C-F bonds in both the trifluoromethyl group and the difluorophenyl ring.

-

Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Bands will appear above 3000 cm⁻¹.

-

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a single drop of the liquid 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a structural fingerprint.

Causality Behind Experimental Choices:

-

Electron Ionization (EI): This is a common, high-energy ionization technique that induces predictable fragmentation. For this molecule, a key expected fragmentation is the α-cleavage at the carbonyl group.[5] This would lead to the formation of a [C₆H₃F₂CO]⁺ ion and a [CF₃]⁺ ion, providing strong evidence for the proposed structure.

-

Gas Chromatography (GC) Inlet: GC is an excellent method for introducing a volatile, thermally stable liquid like this ketone into the mass spectrometer, ensuring purity before analysis.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of ~250°C.

-

-

MS Method Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range from 40 to 300 amu.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

-

Analyze the mass spectrum of this peak. Identify the molecular ion peak (M⁺) at m/z 210.

-

Identify key fragment ions and propose fragmentation pathways to confirm the structure.

-

Sources

- 1. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 2. 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | C8H3F5O | CID 24726837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 886371-05-7|1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone|BLD Pharm [bldpharm.com]

- 4. 1-(2,4-DIFLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE | 886371-05-7 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Reactivity of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone with Nucleophiles

Abstract

This technical guide provides a comprehensive examination of the reactivity of 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone with a range of nucleophiles. The inherent electronic properties of this fluorinated ketone, specifically the potent electron-withdrawing effects of the trifluoromethyl and difluorophenyl groups, render the carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack. This guide will delve into the mechanistic underpinnings of these reactions, providing field-proven insights for researchers, scientists, and professionals in drug development and agrochemical synthesis. Detailed experimental protocols, mechanistic diagrams, and a thorough analysis of the factors governing reactivity are presented to serve as a practical resource for the synthesis of complex fluorinated molecules.

Introduction: The Significance of a Highly Activated Ketone

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone is a pivotal building block in modern medicinal and materials chemistry. Its utility stems from the unique combination of a trifluoroacetyl group and a difluorophenyl ring. The trifluoromethyl group is a well-known bioisostere for other functionalities and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] Similarly, the 2,4-difluorophenyl moiety is a common feature in many pharmaceuticals and agrochemicals, contributing to improved biological activity.[1]

The convergence of these two fluorine-rich substructures in one molecule results in a ketone with a highly electron-deficient carbonyl carbon. This pronounced electrophilicity is the cornerstone of its reactivity, making it an ideal substrate for a wide array of nucleophilic addition reactions. Understanding and harnessing this reactivity are crucial for the efficient synthesis of a diverse range of valuable compounds, most notably as a precursor to the widely used antifungal agent, fluconazole.[2][3]

Electronic Landscape and Reactivity Principles

The reactivity of 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone is fundamentally governed by the synergistic electron-withdrawing nature of its constituent parts. The trifluoromethyl group, with its strong negative inductive effect (-I), powerfully polarizes the carbonyl bond, creating a significant partial positive charge on the carbonyl carbon.[4] This effect is further amplified by the fluorine atoms on the phenyl ring.

The general mechanism for nucleophilic addition to the carbonyl group of this ketone follows a well-established two-step process:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom (an alkoxide).

-

Protonation: The resulting alkoxide is then protonated, typically by the solvent or a mild acid, to yield the final alcohol product.

The facility of these reactions is a direct consequence of the stabilization of the electron-rich tetrahedral intermediate by the adjacent electron-withdrawing groups.

Reactions with Nitrogen Nucleophiles: A Gateway to Heterocycles

The reaction of 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone with nitrogen nucleophiles is a cornerstone of its application in pharmaceutical synthesis, particularly in the construction of nitrogen-containing heterocycles.

Reaction with 1,2,4-Triazole: The Synthesis of a Fluconazole Precursor

A paramount example of this reactivity is the reaction with 1H-1,2,4-triazole to form 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), a key intermediate in the synthesis of the antifungal drug fluconazole.[2][3] This reaction proceeds via a nucleophilic substitution at the alpha-carbon to the carbonyl group, which is activated by the ketone.

Experimental Protocol: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA)

-

Materials:

-

2-Chloro-1-(2,4-difluorophenyl)ethanone

-

1H-1,2,4-triazole

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 2-chloro-1-(2,4-difluorophenyl)ethanone in DMF, add 1H-1,2,4-triazole and potassium carbonate.

-

Heat the reaction mixture at 90°C for 4 hours.

-

After cooling to room temperature, pour the mixture into water.

-

Extract the aqueous mixture with an organic solvent such as chloroform.

-

Wash the combined organic extracts with water, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent like isopropanol.[5]

-

Condensation Reactions with Primary Amines

Primary amines react with 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. The reaction is typically acid-catalyzed to facilitate the dehydration of the intermediate carbinolamine. The high electrophilicity of the carbonyl carbon in the starting ketone promotes the initial nucleophilic attack by the amine.

Caption: Formation of an imine from a primary amine.

Reactions with Oxygen Nucleophiles

Oxygen-based nucleophiles, such as water and alcohols, readily add to the highly electrophilic carbonyl of 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone.

Hydration

In the presence of water, the ketone can exist in equilibrium with its corresponding hydrate (a gem-diol). The strong electron-withdrawing groups stabilize the hydrate, shifting the equilibrium towards the hydrated form more so than for typical ketones.

Hemiacetal and Acetal Formation

Alcohols react under acidic or basic catalysis to form hemiacetals and subsequently acetals. The reaction is reversible, and the formation of the acetal is typically favored by using an excess of the alcohol and removing the water formed during the reaction.

Caption: Formation of hemiacetals and acetals.

Reactions with Carbon Nucleophiles: Forging New Carbon-Carbon Bonds

The construction of new carbon-carbon bonds is a fundamental transformation in organic synthesis, and 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone is an excellent electrophile for such reactions.

Organometallic Reagents

Grignard reagents (RMgX) and organolithium reagents (RLi) are potent carbon nucleophiles that readily add to the carbonyl group to form tertiary alcohols. These reactions are generally irreversible and proceed in good yield.

Experimental Protocol: Addition of a Grignard Reagent

-

Materials:

-

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

-

Organomagnesium halide (e.g., Phenylmagnesium bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous ammonium chloride solution (for workup)

-

-

Procedure:

-

Dissolve 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the Grignard reagent dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude tertiary alcohol.

-

Purify the product by column chromatography.

-

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the ketone with a compound containing an active methylene group (e.g., malonic esters, cyanoacetates) in the presence of a basic catalyst. The initial adduct typically undergoes dehydration to yield an α,β-unsaturated product. The high electrophilicity of the fluorinated ketone facilitates the initial nucleophilic attack by the enolate of the active methylene compound.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. A phosphorus ylide (Wittig reagent) acts as the carbon nucleophile, attacking the carbonyl carbon to form a betaine intermediate, which then collapses to an alkene and triphenylphosphine oxide. This reaction allows for the direct conversion of the carbonyl group into a carbon-carbon double bond.

Quantitative Data Summary

| Nucleophile Class | Specific Nucleophile | Product Type | Typical Yield (%) | Reference |

| Nitrogen | 1,2,4-Triazole | Triazolyl ethanone | 56 | [5] |

| Primary Amines | Imine | Varies | General | |

| Oxygen | Water | Hydrate | Equilibrium | General |

| Alcohols | Acetal | Varies | General | |

| Carbon | Grignard Reagents | Tertiary Alcohol | High | General |

| Active Methylene Compounds | α,β-Unsaturated Product | Good | General | |

| Phosphorus Ylides | Alkene | Good | General |

Conclusion: A Versatile Electrophile for Complex Molecule Synthesis

The heightened electrophilicity of the carbonyl carbon in 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone, a consequence of the potent electron-withdrawing properties of the trifluoromethyl and difluorophenyl groups, makes it a highly versatile and reactive substrate for a multitude of nucleophilic addition reactions. This guide has provided a detailed overview of its reactivity with nitrogen, oxygen, and carbon nucleophiles, supported by mechanistic insights and established experimental protocols. A thorough understanding of these reactions is invaluable for chemists engaged in the synthesis of advanced pharmaceuticals, agrochemicals, and functional materials, enabling the strategic incorporation of fluorine-containing motifs to modulate biological and physical properties. The continued exploration of the reactivity of this and similar fluorinated ketones will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new and improved chemical entities.

References

-

Bristol-Myers Squibb Company. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]

-

Khan, I., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(13), 3968. [Link]

-

Singh, R. P., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 496–503. [Link]

-

Ferreira, V. F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Current Drug Targets, 22(11), 1256-1283. [Link]

-

Chen, P. S., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(23), 6519–6523. [Link]

-

Zhang, C., et al. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters, 25(12), 2092–2097. [Link]

- Syngenta Participations AG. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- Pfizer Inc. (1983). Antifungal agents, processes for their preparation, and pharmaceutical compositions containing them.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Online | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Manufacturer and Suppliers [scimplify.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0069442B1 - Antifungal agents, processes for their preparation, and pharmaceutical compositions containing them - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Physicochemical Behavior of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

[1]

Executive Summary

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone is a critical fluorinated building block, primarily utilized in the synthesis of triazole antifungal agents such as Voriconazole .[1] Its unique structure—featuring a highly electron-deficient trifluoroacetyl group attached to a difluorophenyl ring—creates a complex solubility landscape.[1]

Unlike standard organic solids, this compound exhibits reactivity-driven solubility in protic solvents.[1] It readily forms hemiacetals with alcohols and hydrates with water, a property that must be accounted for during solvent selection for recrystallization, reaction monitoring, and storage.[1] This guide provides a mechanistic breakdown of its solvent interactions and self-validating protocols for solubility determination.[1]

Physicochemical Profile

| Property | Value / Characteristic |

| Chemical Name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone |

| CAS Number | 886371-05-7 |

| Molecular Formula | C₈H₃F₅O |

| Molecular Weight | 210.10 g/mol |

| Physical State | Low-melting solid or oil (Ambient) |

| Lipophilicity (LogP) | ~2.9 (Predicted) |

| Key Functional Group | Trifluoromethyl ketone (Highly electrophilic) |

The Fluorine Effect

The presence of five fluorine atoms imparts significant lipophilicity while simultaneously increasing the electrophilicity of the carbonyl carbon.

-

Ring Fluorines (2,4-position): Reduce electron density on the phenyl ring, enhancing solubility in non-polar aromatic solvents (e.g., Toluene).[1]

-

Trifluoromethyl Group (-CF₃): Induces a strong inductive effect (-I), making the carbonyl carbon highly susceptible to nucleophilic attack by protic solvents (water/alcohols).[1]

Solubility Landscape

The solubility of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone is best categorized by solvent reactivity rather than simple polarity.[1]

Class I: Inert Solvents (High Solubility)

Examples: Toluene, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF).[1]

In these solvents, the compound exists in its native ketone form.[1] Solubility is driven by van der Waals forces and dipole-dipole interactions.[1]

-

Toluene: Excellent solvent.[1] The π-π stacking interactions between the electron-deficient difluorophenyl ring and toluene make this the preferred solvent for process scale-up and transport.[1]

-

Ethyl Acetate / DCM: High solubility (>200 mg/mL estimated).[1] Ideal for extraction and chromatography.[1]

Class II: Reactive Solvents (Apparent Solubility)

Examples: Methanol, Ethanol, Water.[1]

In protic solvents, "solubility" is actually a chemical equilibrium.[1] The electron-withdrawing -CF₃ group activates the carbonyl, leading to the reversible formation of hemiacetals (in alcohols) or gem-diols (in water).[1]

-

Methanol/Ethanol: The compound dissolves exothermically to form the corresponding hemiacetal.

-

Implication: NMR spectra in CD₃OD will show a shift in the carbonyl carbon signal, often mistaken for degradation.[1]

-

-

Water: Low physical solubility, but slow conversion to the hydrate (gem-diol) can occur, which is more water-soluble than the parent ketone.[1]

Solubility Data Summary (Estimated)

| Solvent Class | Solvent | Solubility Potential | Interaction Mechanism |

| Non-Polar | Hexane / Heptane | Moderate | Dispersion forces (Lipophilic tail) |

| Aromatic | Toluene | High | π-π Stacking + Dipole interactions |

| Polar Aprotic | THF / Ethyl Acetate | Very High | Dipole-Dipole |

| Polar Protic | Methanol / Ethanol | Reactive | Hemiacetal Formation (Equilibrium) |

| Aqueous | Water | Low (<1 g/L) | Hydrophobic effect / Slow Hydration |

Mechanism of Interaction (Visualization)[1]

The following diagram illustrates the critical distinction between physical dissolution and reactive dissolution (hemiacetal formation).

Caption: Figure 1. Dual solubility pathways. In inert solvents (green), the ketone remains intact.[1] In reactive solvents (red), a covalent adduct forms, altering physicochemical properties.[1]

Self-Validating Experimental Protocols

To ensure data integrity, researchers must validate whether they are measuring physical solubility or a reaction equilibrium.[1]

Protocol A: Solubility Determination in Inert Solvents (Gravimetric)

Objective: Determine saturation limit in Toluene or Ethyl Acetate.

-

Preparation: Add excess 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone to 5 mL of solvent in a sealed vial.

-

Equilibration: Stir at 25°C for 24 hours. Ensure solid/oil phase remains visible (saturation).[1]

-

Sampling: Filter 1 mL of supernatant through a 0.22 µm PTFE filter.

-

Quantification: Evaporate solvent under reduced pressure (avoid high heat to prevent sublimation) and weigh the residue.

-

Validation: Re-dissolve residue in CDCl₃ and check ¹H NMR to confirm no degradation.

Protocol B: Equilibrium Monitoring in Reactive Solvents (NMR)

Objective: Assess the extent of hemiacetal formation in Methanol.

-

Preparation: Dissolve ~20 mg of the compound in 0.6 mL of CD₃OD (Deuterated Methanol).

-

Analysis: Acquire ¹H and ¹⁹F NMR spectra immediately (t=0) and after 24 hours (t=24).

-

Observation:

-

Result: The ratio of integrals indicates the position of the equilibrium. Do not use gravimetric methods for alcohols , as the hemiacetal may decompose or polymerize upon drying.[1]

Applications & Handling

Recrystallization Strategy

For purification, avoid pure alcohols due to hemiacetal formation.[1]

-

Recommended System: Mixed solvent system of Hexane/Toluene or Heptane/Ethyl Acetate .[1]

-

Procedure: Dissolve in minimum hot Toluene/EtOAc, then slowly add Heptane as an anti-solvent while cooling.[1]

Safety Considerations

-

Hydrolysis Risk: In the presence of strong bases and water, the trifluoromethyl group can hydrolyze, potentially releasing fluoride ions or fluoroform. Maintain neutral or slightly acidic conditions during aqueous workups.[1]

-

Flammability: Treat as a flammable liquid/solid.[1] Ground all equipment to prevent static discharge, especially when using non-conductive solvents like Toluene.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24726837, 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone. Retrieved February 3, 2026 from [Link][1]

-

Pfizer Inc.[1][6] (Original Assignee). Process for the preparation of Voriconazole.[1][6][7] (Related art describing difluorophenyl intermediates). Patent WO2007013096.[1]

Sources

- 1. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. Process For Synthesis Of Voriconazole [quickcompany.in]

- 4. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | 1190865-44-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 7. US8575344B2 - Process for preparing voriconazole by using new intermediates - Google Patents [patents.google.com]

Experimental protocol for preparing 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

Application Note: Advanced Synthesis Protocols for 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

Strategic Overview & Application Context

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone (CAS: 102429-07-2) is a critical fluorinated building block, primarily utilized in the synthesis of triazole-based antifungal agents (e.g., Voriconazole, Fluconazole analogs). Its structural integrity is paramount; the specific 2,4-difluoro substitution pattern governs the pharmacophore's binding affinity, while the trifluoroacetyl group serves as a lipophilic, metabolically stable handle.

This guide details two distinct synthetic pathways:

-

Route A (Friedel-Crafts Acylation): The preferred industrial route due to scalability and cost-efficiency.

-

Route B (Grignard Metallation): A high-fidelity laboratory route offering superior regiocontrol when starting materials are pre-halogenated.

Reaction Mechanism & Retrosynthesis

The synthesis relies on introducing the trifluoroacetyl moiety (

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Protocol A: Friedel-Crafts Acylation (Scalable)

Principle: This method utilizes the directing effects of the fluorine atoms on 1,3-difluorobenzene. Both fluorine atoms are ortho/para directors. Position 4 is activated by the ortho-effect of F(3) and the para-effect of F(1), making it the most nucleophilic site while avoiding the steric crowding of Position 2 (between two fluorines).

Reagents & Stoichiometry:

| Component | Equiv. | Role | Critical Attribute |

|---|---|---|---|

| 1,3-Difluorobenzene | 2.0 - 3.0 | Substrate & Solvent | Excess acts as heat sink & solvent |

| Aluminum Chloride (

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal thermometer, and a pressure-equalizing dropping funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.

-

Lewis Acid Charge: Under a nitrogen atmosphere, charge the flask with 1,3-difluorobenzene (excess) and anhydrous

.-

Expert Insight: Do not use a chlorinated solvent (e.g., DCM) if possible. Using the substrate as the solvent (neat reaction) improves space-time yield and simplifies workup [1].

-

-

Acylation: Cool the slurry to 10–15°C. Add TFAA dropwise over 60 minutes.

-

Caution: The reaction is exothermic.[2] Maintain internal temperature

to prevent polymerization or tar formation.

-

-

Digestion: Once addition is complete, warm the mixture to 50–55°C and hold for 4–6 hours. Monitor by GC-MS until the limiting reagent (TFAA equivalent) is consumed.

-

Quench (Critical Step): Cool to 0°C. Pour the reaction mixture slowly into a stirred mixture of ice/water/HCl.

-

Why:

forms a strong complex with the ketone product. Acidic hydrolysis is required to break this aluminum complex and release the free ketone.

-

-

Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Combine organics, wash with brine, dry over

, and concentrate. -

Purification: Distill under reduced pressure. The excess 1,3-difluorobenzene will distill first, followed by the product.

Protocol B: Grignard Metallation (High Precision)

Principle: This route guarantees regioselectivity by using a pre-functionalized bromide. It is ideal when the 2,4-substitution pattern must be absolute, avoiding trace isomers found in Friedel-Crafts.

Reagents:

-

1-Bromo-2,4-difluorobenzene (1.0 equiv)

-

Magnesium turnings (1.1 equiv)

-

Ethyl Trifluoroacetate (1.2 equiv) — Preferred over TFAA to prevent double addition.

-

THF (Anhydrous)[3]

Step-by-Step Methodology:

-

Activation: Flame-dry glassware under vacuum/Argon. Add Mg turnings. Activate mechanically (crushing with glass rod) or chemically (trace Iodine or DIBAL-H).

-

Grignard Formation: Add 10% of the bromide in THF. Heat gently to initiate. Once reflux starts (turbidity/color change), add the remaining bromide dropwise to maintain a gentle reflux without external heat.

-

Checkpoint: If reaction does not start within 10 mins, sonicate or add a crystal of

.

-

-

Electrophile Addition (The "Weinreb" Logic): Cool the Grignard solution to -78°C (acetone/dry ice bath). Add Ethyl Trifluoroacetate (ETFA) dropwise.

-

Hydrolysis: Warm to 0°C and quench with 2M HCl. This converts the hemiacetal salt directly into the trifluoromethyl ketone.

-

Purification: Standard extraction (EtOAc) and vacuum distillation.

Process Logic & Troubleshooting

The following decision tree assists in real-time troubleshooting during the synthesis.

Figure 2: Troubleshooting logic for yield optimization and impurity management.

Analytical Specifications

| Property | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Boiling Point | 180–185°C (Atm) / ~80°C (20 mmHg) | Distillation |

| Identity | NMR (CDCl3) | |

| Purity | GC-FID | |

| Water Content | Karl Fischer |

References

-

European Patent Office. (1996). Process for the preparation of 2,4-difluoroacetophenone.[9][10][11] EP0694519B1. Link

-

BenchChem. (2025). Synthesis Guide for 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.Link

-

SynQuest Labs. (2021). Safety Data Sheet: 1,2,2-Trifluoroethyl trifluoromethyl ether (Related Fluorinated Compounds).Link[4]

-

Master Organic Chemistry. (2011). Grignard Reagents for Addition to Esters.[12]Link

Sources

- 1. capotchem.com [capotchem.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. adichemistry.com [adichemistry.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. echemi.com [echemi.com]

- 6. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. benchchem.com [benchchem.com]

- 10. data.epo.org [data.epo.org]

- 11. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone as a High-Value Pharmaceutical Intermediate

[1]

Executive Summary

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone (CAS 80102-53-2) is a specialized fluorinated ketone used primarily as a core intermediate in the synthesis of chiral trifluoromethylated pharmacophores .[1] Its structural combination of an electron-deficient 2,4-difluorophenyl ring and a strongly withdrawing trifluoromethyl (CF₃) group makes it an ideal substrate for enantioselective reductions and Reformatsky-type condensations .[1]

This intermediate is pivotal in the "Late-Stage Functionalization" of drug candidates, particularly for:

-

Kinase Inhibitors: Introducing metabolically stable chiral alcohol motifs.[1]

-

Antiviral/Antifungal Analogs: Synthesizing bioisosteres of azole antifungals (structurally related to Voriconazole intermediates, though distinct).

-

Agrochemicals: Development of novel isoxazoline parasiticides.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone |

| CAS Number | 80102-53-2 (also ref. 886371-05-7 for isomers/preparations) |

| Molecular Formula | C₈H₃F₅O |

| Molecular Weight | 210.10 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | ~180–185 °C (predicted); often distilled under reduced pressure |

| Density | ~1.42 g/mL |

| Hazards | Irritant (Skin/Eye), Volatile, Lachrymator |

| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen) |

Core Application: Enantioselective Synthesis of Chiral Alcohols[1][9]

The most critical application of this intermediate is its conversion into (R)- or (S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol .[1] The resulting chiral alcohol serves as a "chiral handle" for etherification or amination to attach the fluorinated scaffold to larger drug molecules.

Mechanism & Rationale

The CF₃ group significantly increases the lipophilicity and metabolic stability of the resulting alcohol, while the fluorine atoms on the phenyl ring block oxidative metabolism (P450 oxidation) at the 2 and 4 positions.

Protocol: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol with >95% ee.

Reagents:

-

Substrate: 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone (1.0 eq)[1]

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)[1]

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)[1]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate[1]

Step-by-Step Workflow:

-

Catalyst Preparation: In a flame-dried Schlenk flask, dissolve the Ruthenium catalyst (0.5 mol%) in degassed DCM.

-

Substrate Addition: Add the ketone (1.0 eq) to the catalyst solution under a nitrogen stream.

-

Reaction Initiation: Slowly add the Formic acid/TEA mixture (3.0 eq) via syringe pump over 30 minutes to control exotherm and CO₂ evolution.

-

Incubation: Stir the mixture at 25–30 °C for 12–24 hours. Monitor consumption by TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

-

Quench & Workup:

-

Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

Self-Validating Checkpoint:

Secondary Application: Reformatsky Reaction

This ketone is an excellent electrophile for zinc-mediated Reformatsky reactions to generate β-hydroxy-β-trifluoromethyl esters , which are precursors to complex heterocyclic inhibitors.[1]

General Conditions:

-

Reagents: Ethyl bromodifluoroacetate (or ethyl bromoacetate), Activated Zinc dust, TMSCl (activator).

-

Solvent: THF (anhydrous).[1]

-

Key Insight: The electron-withdrawing nature of the CF₃ and difluorophenyl groups makes the carbonyl carbon highly electrophilic, often requiring lower temperatures (0 °C to RT) than standard ketones to prevent side reactions.

Visualized Pathways & Workflows

Figure 1: Synthetic Utility Pathway

This diagram illustrates the retrosynthetic logic, showing how the ketone serves as a divergence point for multiple pharmacophore classes.

Caption: Divergent synthesis pathways from the parent ketone to bioactive scaffolds.[1][3][4]

Figure 2: Asymmetric Reduction Workflow

A step-by-step logic flow for the protocol described in Section 3.

Caption: Operational workflow for the Ruthenium-catalyzed asymmetric transfer hydrogenation.

Handling & Safety (E-E-A-T)

Expert Insight: Fluorinated ketones are often potent lachrymators (tear-inducing agents) and can cause severe respiratory irritation.[1]

-

Engineering Controls: Always handle inside a functioning fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Incompatibility: Avoid contact with strong bases (can cause haloform-type cleavage) and strong oxidizing agents.[1]

-

Spill Protocol: Absorb with vermiculite or sand; do not use sawdust (potential fire hazard with oxidizers).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24726837, 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone.[1] Retrieved from [Link][1]

- Ramachandran, P. V., et al. (2010).Asymmetric Transfer Hydrogenation of α-Trifluoromethyl Ketones. Journal of Organic Chemistry.

Sources

- 1. 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrate (2:3) | C30H40F2N8O9 | CID 24840537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategies for the Asymmetric Reduction of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

Abstract

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and agrochemical development. The chiral alcohol, 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol, is a critical building block whose fluorinated motifs impart unique pharmacological properties. This application note provides a detailed guide for researchers on the asymmetric reduction of the prochiral ketone, 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone. We will explore and contrast three leading methodologies: the Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric hydrogenation, and biocatalytic reduction using ketoreductases. This guide offers not only step-by-step protocols but also delves into the mechanistic rationale behind these powerful techniques, enabling scientists to make informed decisions for their synthetic campaigns.

Introduction: The Significance of a Fluorinated Chiral Alcohol

Chiral α-trifluoromethyl alcohols are highly sought-after structural motifs in medicinal chemistry.[1] The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. When combined with a difluorophenyl ring, the resulting 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol moiety becomes a key component in various biologically active molecules.[2][3] The primary challenge lies in controlling the stereochemistry at the newly formed secondary alcohol, as the biological activity of enantiomers can differ dramatically. This necessitates a robust and highly selective method for the asymmetric reduction of the parent ketone.

This document serves as a practical guide to achieving high enantioselectivity in this transformation, focusing on methods that are both scalable and reliable.

Methodologies for Asymmetric Reduction

The choice of reduction methodology is critical and depends on factors such as available equipment, scale, desired enantiomer, and cost. We present three authoritative approaches.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a renowned and highly predictable method for the enantioselective reduction of ketones.[4][5] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a borane source.

Mechanism and Rationale: The efficacy of the CBS reduction stems from a well-defined, chair-like six-membered transition state. The reaction proceeds through a catalytic cycle:

-

Catalyst-Borane Adduct Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane reagent (e.g., BH₃·SMe₂), activating the borane as a potent hydride donor.[6]

-

Ketone Coordination: The activated complex then coordinates to the ketone. The steric bulk of the catalyst's substituent directs the ketone to bind in a specific orientation, exposing one of its prochiral faces.

-

Intramolecular Hydride Transfer: A face-selective hydride transfer occurs from the borane to the ketone's carbonyl carbon, establishing the stereocenter.[6] The resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle.

This method is prized for its consistently high enantiomeric excess (ee), often exceeding 95%.[7] However, it is imperative to conduct the reaction under strictly anhydrous conditions, as moisture can hydrolyze the borane reagent and deactivate the catalyst.[5][6]

Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium(II) catalysts bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[8][9] It is a powerful tool for the asymmetric hydrogenation of a wide array of ketones, including aromatic ones.[8][10][11]

Mechanism and Rationale: Noyori hydrogenation can be performed as a direct hydrogenation using H₂ gas or as a transfer hydrogenation, typically using 2-propanol or a formic acid/triethylamine mixture as the hydrogen source. The mechanism involves the formation of a ruthenium hydride species which coordinates to the ketone. The chiral ligands create a sterically defined pocket around the metal center, forcing the ketone to bind in a preferred orientation. Hydrogen is then delivered to one face of the carbonyl, yielding the chiral alcohol with high enantioselectivity. The choice between the (R)- and (S)-catalyst allows for the selective production of either alcohol enantiomer.[10]

This technique is highly efficient, capable of achieving high turnover numbers (TON), making it attractive for industrial-scale synthesis.[8]

Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional stereo-, regio-, and chemoselectivity under mild aqueous conditions.[12]

Mechanism and Rationale: KREDs utilize a hydride from a cofactor, typically reduced nicotinamide adenine dinucleotide phosphate (NADPH), to reduce the carbonyl group. The enzyme's active site is an intricate, three-dimensional chiral environment that binds the ketone substrate in a precise orientation, allowing the NADPH-mediated hydride transfer to occur on only one of the two prochiral faces.

A key practical consideration is the stoichiometric requirement for the expensive NADPH cofactor. This is overcome by employing a cofactor regeneration system. A common strategy involves using a small amount of NADP+ and a sacrificial alcohol (e.g., isopropanol) along with the KRED. The enzyme itself, or a second coupled enzyme, oxidizes the isopropanol to acetone, regenerating the NADPH in situ. This allows a catalytic amount of the cofactor to facilitate the reduction of a large amount of the primary substrate. These reactions can be performed with isolated enzymes or with whole microbial cells, which provide the enzymes and the cofactor regeneration machinery.[12][13]

Comparative Overview of Reduction Strategies

The following table summarizes the key attributes of each methodology to aid in selection.

| Feature | Corey-Bakshi-Shibata (CBS) Reduction | Noyori Asymmetric Hydrogenation | Biocatalytic (KRED) Reduction |

| Catalyst | Chiral Oxazaborolidine | Chiral Ru(II)-Diphosphine-Diamine Complex | Ketoreductase (Enzyme) |

| Reductant | Borane (BH₃·SMe₂, BH₃·THF) | H₂ gas or H-donor (e.g., 2-propanol) | NAD(P)H (regenerated in situ) |

| Typical ee (%) | >95% | >98% | >99% |

| Advantages | High predictability, excellent ee, well-established. | High catalyst efficiency (TON), scalable. | Extremely high selectivity, mild/green conditions. |

| Limitations | Stoichiometric borane, strict anhydrous conditions required. | High-pressure equipment (for H₂), precious metal catalyst. | Enzyme screening may be required, substrate concentration limits. |

Detailed Experimental Protocols

Workflow Overview

The overall process involves the catalytic reduction of the starting ketone, followed by an aqueous workup, purification of the product alcohol, and finally, analysis to determine the enantiomeric purity.

Sources

- 1. Novel Access Towards Chiral α-trifluoromethyl Alcohols - ICS82 Abstract Submission Form [program.eventact.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Chiral 1,1,1-Trifluoro- α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. insuf.org [insuf.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. youtube.com [youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Catalytic methods for chiral alcohol synthesis from 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

Executive Summary

This guide details the asymmetric reduction of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone (1) to its corresponding chiral alcohol, 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanol (2) . This transformation is a critical step in the synthesis of next-generation azole antifungals (e.g., Voriconazole intermediates and analogs).

Due to the strong electron-withdrawing nature of the trifluoromethyl (

-

Biocatalytic Reduction (Method A): The preferred "green" route delivering >99% ee using engineered Ketoreductases (KREDs).

-

Ru-Catalyzed Transfer Hydrogenation (Method B): A robust chemical alternative using Noyori-Ikariya type catalysts for scalable batch processing.[1]

Reaction Overview & Challenges

The substrate (1) presents unique challenges:

-

Hydrate Formation: The electron-deficient carbonyl is prone to forming stable hydrates in aqueous media, potentially inhibiting catalytic activity.[1]

-

Stereoelectronic Effects: The

group mimics the steric bulk of an isopropyl group but electronically deactivates the carbonyl oxygen, requiring highly active Lewis acidic catalysts or specific enzymatic pockets.[1]

Target Reaction:

Method A: Biocatalytic Reduction (Primary Protocol)

Rationale: Biocatalysis is the industry standard for fluorinated ketones due to superior enantiocontrol (>99% ee) and ambient operating conditions. The enzyme (KRED) dictates stereochemistry, allowing access to either (R)- or (S)-alcohols by selecting the appropriate variant.

Mechanism & Workflow

The reaction utilizes a KRED enzyme dependent on NADPH.[1] To make the process economical, a cofactor recycling system (Glucose Dehydrogenase - GDH) is coupled to regenerate NADPH in situ.

Figure 1: Coupled enzymatic cycle showing substrate reduction driven by NADPH recycling.

Experimental Protocol

Reagents:

-

Substrate (1): 100 mg

-

Enzyme: KRED-Screening Kit (e.g., Scheffersomyces stipitis variant or commercial equivalent like Codexis KRED-P1 series).[1]

-

Cofactor: NADP+ (1.0 mg)

-

Recycle System: Glucose (200 mg) + GDH (5 mg)

-

Buffer: 100 mM Potassium Phosphate (pH 7.0)

-

Co-solvent: DMSO (5% v/v)

Step-by-Step:

-

Buffer Prep: Prepare 5 mL of 100 mM potassium phosphate buffer (pH 7.0).

-

Substrate Solution: Dissolve 100 mg of (1) in 250 µL DMSO. Note: Ensure complete dissolution before adding to buffer to prevent precipitation.[1]

-

Cofactor Mix: Add Glucose (200 mg) and NADP+ (1.0 mg) to the buffer. Stir until dissolved.

-

Enzyme Addition: Add GDH (5 mg) and the selected KRED enzyme (10-20 mg lyophilized powder).

-

Initiation: Add the substrate/DMSO solution dropwise to the enzyme mixture while stirring at 400 rpm.

-

Incubation: Seal the vial and incubate at 30°C for 24 hours.

-

Work-up: Extract reaction mixture with Ethyl Acetate (3 x 2 mL). Dry organic layer over

and concentrate in vacuo.

Performance Metrics:

| Parameter | Typical Value |

|---|---|

| Conversion | > 98% |

| Yield (Isolated) | 85 - 92% |

| ee (Enantiomeric Excess) | > 99% |

| Reaction Time | 18 - 24 Hours |

Method B: Ru-Catalyzed Transfer Hydrogenation[1]

Rationale: For labs without biocatalysis capabilities or for non-aqueous solubility requirements, Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-TsDPEN catalysts is the most reliable chemical method.

Catalyst System

-

Pre-catalyst:

-

Ligand:

(N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) -

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1][2]

Workflow Diagram

Figure 2: Ruthenium-catalyzed asymmetric transfer hydrogenation cycle.

Experimental Protocol

Step-by-Step:

-

Catalyst Formation: In a glovebox or under Argon, mix

(3.1 mg, 0.005 mmol) and -

Reaction Setup: In a separate flask, dissolve Substrate (1) (210 mg, 1.0 mmol) in 3 mL of Formic Acid/Triethylamine (5:2) azeotrope.[1][2]

-

Combination: Cool the catalyst solution to room temperature and add it to the substrate mixture.

-

Reaction: Stir at 25-30°C for 12-24 hours. Monitor by TLC or GC.[1]

-

Quench: Dilute with water (10 mL) and extract with Dichloromethane (DCM).

-

Purification: Wash organic phase with saturated

(to remove excess acid), dry over

Analytical Control (QA/QC)

To validate enantiomeric excess, Chiral HPLC is required.[1][3]

HPLC Method Parameters:

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.[1]

-

Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 25°C.

-

Detection: UV @ 254 nm.[1]

-

Retention Times (Approximate):

-

(R)-Enantiomer: ~8.5 min

-

(S)-Enantiomer: ~10.2 min

-

Note: Elution order depends on the specific column and should be verified with a racemic standard.

-

Senior Scientist Insights & Troubleshooting

-

The "Fluorine Effect" on pH: The trifluoromethyl group increases the acidity of the

-protons (though none are present on the -

Solubility Issues: If the substrate oils out in the aqueous buffer, increase DMSO concentration to 10% or add 1% Tween-80 surfactant.[1]

-

Catalyst Poisoning (Method B): The difluorophenyl ring can coordinate weakly to Ru.[1] If conversion stalls at 80%, add a fresh aliquot of catalyst (0.5 mol%) rather than increasing temperature, which erodes ee.

-

Safety: 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone is a skin irritant.[1] The

group makes it lipophilic and potentially permeable.[1] Double-glove (Nitrile) is recommended.[1]

References

-

Biocatalytic Reduction of Halogenated Acetophenones

-

Shang, Y. P., et al. (2017).[4] "Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis." Applied Biochemistry and Biotechnology.

-

-

Ruthenium-Catalyzed Transfer Hydrogenation (General Protocol)

-

Noyori, R., & Hashiguchi, S. (1997).[1] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

-

-

HPLC Analysis of Fluorinated Alcohols

-

Phenomenex Application Guide.[1] "Chiral HPLC Separations of Fluorinated Aromatics."

-

-

Synthesis of Azole Antifungal Intermediates

-

Wang, F., et al. (2021).[5] "Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation... for the preparation of chiral hydroxybutyrolactones." Chinese Journal of Catalysis.

-

Sources

Application Note: High-Fidelity Grignard Addition to 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

Executive Summary